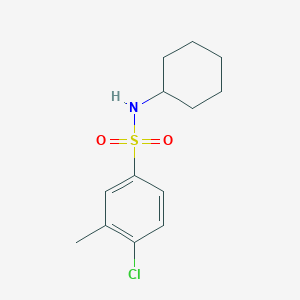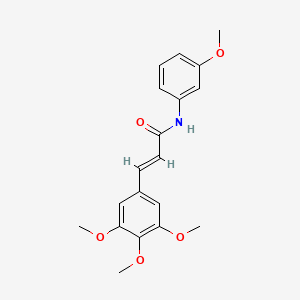
N-(3-nitrophenyl)-N'-3-pyridinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NPTU is a yellow crystalline solid that is soluble in most organic solvents. It was first synthesized in 2012 by researchers at the University of California, San Diego, and has since been used in a variety of scientific studies. NPTU is a promising compound due to its unique chemical structure, which makes it a potential candidate for drug discovery and other applications.
科学的研究の応用
NPTU has been used in a variety of scientific studies, including drug discovery, bioimaging, and catalysis. In drug discovery, NPTU has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in cancer and other diseases. NPTU has also been used as a fluorescent probe for imaging biological systems such as cells and tissues. In catalysis, NPTU has been used as a ligand for metal catalysts, which can be used in organic synthesis.
作用機序
The mechanism of action of NPTU is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. NPTU contains a thiourea group, which can form hydrogen bonds with amino acid residues in the enzyme active site. This binding can disrupt the enzyme's function, leading to inhibition of its activity.
Biochemical and Physiological Effects
NPTU has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In drug discovery, NPTU has been shown to inhibit the growth of cancer cells and other disease-causing cells. In bioimaging, NPTU has been used to label specific molecules and structures in cells and tissues. In catalysis, NPTU has been used to improve the efficiency and selectivity of certain chemical reactions.
実験室実験の利点と制限
The advantages of using NPTU in lab experiments include its unique chemical structure, which makes it a potential candidate for drug discovery and other applications. NPTU is also relatively easy to synthesize and can be used in a variety of experimental conditions. The limitations of using NPTU include its potential toxicity and limited solubility in water. NPTU should be handled with care and used in appropriate experimental conditions.
将来の方向性
There are many potential future directions for research on NPTU. One direction is to explore its potential as a drug candidate for various diseases, including cancer and other chronic diseases. Another direction is to develop new synthetic methods for NPTU and other thiourea compounds. Additionally, NPTU could be used in combination with other compounds or therapies to improve their efficacy and reduce side effects. Overall, NPTU is a promising compound that has the potential to contribute to scientific research in a variety of fields.
合成法
The synthesis of NPTU involves the reaction of 3-nitroaniline and 3-pyridyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group of 3-nitroaniline, followed by cyclization to form the thiourea ring. The yield of NPTU can be improved by using a solvent such as dimethylformamide and optimizing the reaction conditions.
特性
IUPAC Name |
1-(3-nitrophenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-16(18)11-5-1-3-9(7-11)14-12(19)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJIVICLEBFGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)

![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)
![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)
![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)

![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)



![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)

